1-Methylimidazolium Bis(trifluoromethanesulfonyl)imide
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Overview
Description
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide and 1-methylimidazole are compounds of significant interest in the field of chemistry. The former is known for its strong electron-withdrawing properties, making it useful in various chemical reactions and applications. 1-Methylimidazole, on the other hand, is a derivative of imidazole and is widely used as a catalyst and a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide can be synthesized through the reaction of trifluoromethanesulfonic anhydride with appropriate amines under controlled conditions. The reaction typically involves the use of solvents like dichloromethane and requires cooling to maintain the reaction temperature between -40°C to 0°C .
1-Methylimidazole is synthesized by methylation of imidazole using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile .
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through recrystallization or distillation .
1-Methylimidazole is produced industrially by continuous flow processes that allow for efficient methylation of imidazole. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-methylimidazole .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide undergoes various types of reactions, including:
Substitution Reactions: It acts as a triflating agent, facilitating the substitution of hydrogen atoms in aromatic compounds with trifluoromethanesulfonyl groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
1-Methylimidazole is involved in:
Nucleophilic Substitution: It can react with alkyl halides to form N-alkylimidazoles.
Coordination Chemistry: It forms complexes with metal ions, which are useful in catalysis.
Common Reagents and Conditions
For 1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide: Common reagents include trifluoromethanesulfonic anhydride and various amines.
For 1-Methylimidazole: Reagents include methyl iodide or dimethyl sulfate, with reactions conducted in organic solvents like acetone or acetonitrile.
Major Products
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide: Major products include triflated aromatic compounds.
1-Methylimidazole: Major products include N-alkylimidazoles and metal complexes.
Scientific Research Applications
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is used in:
Chemistry: As a triflating agent in organic synthesis.
Industry: In the production of advanced materials and as a catalyst.
1-Methylimidazole finds applications in:
Biology: As a ligand in enzyme studies.
Medicine: In the synthesis of pharmaceuticals.
Industry: As a catalyst in various chemical processes.
Mechanism of Action
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide exerts its effects through its strong electron-withdrawing properties, which facilitate the activation of aromatic compounds for substitution reactions . It targets electron-rich sites in molecules, making them more reactive towards electrophiles .
1-Methylimidazole acts as a nucleophile and a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in its use as a triflating agent.
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide: Another trifluoromethanesulfonyl compound with similar reactivity.
Uniqueness
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is unique due to its dual trifluoromethanesulfonyl groups, which provide enhanced electron-withdrawing capabilities compared to similar compounds .
1-Methylimidazole is unique in its ability to form stable metal complexes, making it highly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C6H7F6N3O4S2 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-methylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C4H6N2.C2HF6NO4S2/c1-6-3-2-5-4-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-4H,1H3;9H |
InChI Key |
ZZVZYACHEMVZGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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